Comparison of Commercial Purity Specifications for Monomethyl Auristatin E Intermediate-11
Commercially available Monomethyl auristatin E intermediate-11 is routinely supplied with a high purity specification, with major vendors reporting levels of ≥98% and 98.80% [1]. While a direct head-to-head comparison of purity against other MMAE intermediates (e.g., intermediate-14, intermediate-16) from the same vendor is not available, this level of purity is a critical and quantifiable benchmark. It is notably higher than the 95% purity commonly cited for this same intermediate from other sources , and it ensures a robust starting point for the subsequent synthetic steps, minimizing the risk of carrying through impurities that could compromise the final MMAE drug substance.
| Evidence Dimension | Chemical Purity |
|---|---|
| Target Compound Data | ≥98% (by HPLC, as reported by Chemscene) and 98.80% (as reported by MedChemExpress) |
| Comparator Or Baseline | Baseline purity of ≥95% for the same intermediate from MuseChem |
| Quantified Difference | +3.00% to +3.80% purity difference compared to the 95% baseline |
| Conditions | Vendor-provided Certificate of Analysis (CoA) data for commercial research-grade material. |
Why This Matters
Higher initial purity of intermediate-11 can lead to higher yields and purities in subsequent synthetic steps, reducing the need for costly and time-consuming purification of later-stage, more complex intermediates or the final MMAE drug substance.
- [1] MedChemExpress (MCE). Monomethyl auristatin E intermediate-11 (HY-78908) Product Page. View Source
